Biotin-PFP ester

Vue d'ensemble

Description

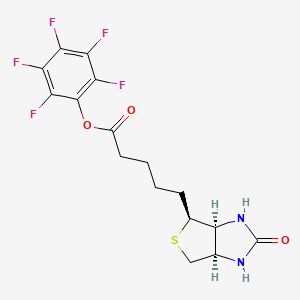

Biotin-PFP ester is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a perfluorophenyl group and a thieno[3,4-d]imidazol-4-yl moiety. It is known for its stability and reactivity, making it a valuable compound in research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-PFP ester typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thieno[3,4-d]imidazole ring and the subsequent attachment of the perfluorophenyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Biotin-PFP ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

Substitution: The perfluorophenyl group can participate in substitution reactions, where one or more fluorine atoms are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Bioconjugation

Overview:

Bioconjugation refers to the process of covalently attaching biomolecules to other molecules. Biotin-PFP ester is particularly valuable in this context due to its ability to react with both primary and secondary amines.

Applications:

- Protein Labeling: this compound is widely used to biotinylate proteins, facilitating their detection and purification in assays such as Western blotting and ELISA. This enhances the sensitivity of detection methods by allowing for the use of streptavidin or avidin conjugates that bind biotin with high affinity .

- Nucleic Acid Labeling: Unlike traditional NHS-biotin reagents, this compound can also label nucleic acids, expanding its utility in molecular biology .

Drug Delivery Systems

Overview:

this compound plays a critical role in developing targeted drug delivery systems.

Applications:

- Targeted Therapy: By biotinylating therapeutic agents, researchers can create drugs that selectively bind to cells expressing biotin receptors. This targeting improves therapeutic efficacy while minimizing side effects .

- Prodrug Development: The compound can be incorporated into prodrugs that release active pharmaceutical ingredients upon reaching specific cellular environments.

Diagnostics

Overview:

In diagnostics, this compound is utilized for creating biotin-labeled probes.

Applications:

- Detection of Biomolecules: It facilitates the detection of specific proteins or nucleic acids in clinical samples through techniques like ELISA and PCR .

- Mass Spectrometry: The compound enhances the direct detection of biotinylated proteins by mass spectrometry, significantly improving sensitivity compared to conventional methods .

Research in Cell Biology

Overview:

this compound is instrumental in cell biology research for studying protein interactions and cellular processes.

Applications:

- Protein Interaction Studies: Researchers use biotinylated proteins to investigate protein-protein interactions within cells using techniques such as pull-down assays and co-immunoprecipitation .

- Cellular Tracking: The compound allows for tracking the localization and dynamics of proteins within living cells, providing insights into cellular functions and signaling pathways .

Development of Biosensors

Overview:

The properties of this compound make it suitable for biosensor development.

Applications:

- Enhanced Sensitivity: By biotinylating components of biosensors, researchers can increase the sensitivity and specificity of detection methods for various analytes .

- Real-time Monitoring: Biosensors incorporating biotinylated elements can be used for real-time monitoring of biological processes, such as enzyme activity or biomolecular interactions.

Summary Table of Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Bioconjugation | Protein and nucleic acid labeling | Enhanced detection sensitivity |

| Drug Delivery Systems | Targeted therapy and prodrug development | Improved therapeutic efficacy |

| Diagnostics | Creation of biotin-labeled probes | Increased detection capabilities |

| Cell Biology Research | Protein interaction studies and cellular tracking | Insights into cellular functions |

| Biosensor Development | Enhanced sensitivity in detection methods | Real-time monitoring capabilities |

Mécanisme D'action

The mechanism by which Biotin-PFP ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The compound’s unique structure allows it to bind selectively to these targets, modulating various biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

Biotin-LC-Hydrazide: This compound shares structural similarities with Biotin-PFP ester and is used in similar applications.

Coenzyme A Derivatives: These compounds also contain thieno[3,4-d]imidazole moieties and are involved in various biochemical processes.

Uniqueness

This compound is unique due to its perfluorophenyl group, which imparts distinct chemical properties such as high stability and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Activité Biologique

Biotin-PFP ester, also known as biotin pentafluorophenyl ester, is a highly reactive biotinylation reagent widely utilized in biochemical research and applications. Its unique properties allow it to effectively label proteins and nucleic acids, enhancing detection and purification processes. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Overview of this compound

This compound is an amine-reactive compound that targets both primary and secondary amines for biotinylation. Unlike traditional NHS-biotin, which primarily reacts with primary amines, PFP-Biotin can also label secondary amines, making it versatile for various applications in molecular biology and biochemistry . The spontaneous reaction occurs in a pH range of 7 to 9, facilitating its use in physiological conditions .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with target biomolecules. This bioconjugation process is crucial for several applications:

- Protein Labeling : this compound allows for the attachment of biotin to proteins, enabling their isolation through affinity purification methods using streptavidin or avidin .

- Nucleic Acid Labeling : The compound's reactivity with secondary amines extends its utility to nucleic acids, facilitating the study of DNA and RNA interactions .

- Proximity-Dependent Biotinylation : Techniques such as BioID utilize biotinylation to map protein-protein interactions within cellular environments .

Applications

This compound has a broad range of applications across various fields:

- Bioconjugation : Enhances the detection and purification of biomolecules.

- Drug Delivery Systems : Facilitates targeted drug delivery by attaching drugs to biotinylated carriers that bind specifically to biotin receptors on cells .

- Diagnostics : Used to create biotin-labeled probes for detecting specific biomolecules in clinical samples .

- Cell Biology Research : Assists in studying cellular processes by tagging proteins for tracking and analysis .

- Biosensor Development : Improves sensitivity and specificity in biosensors through effective biotinylation .

Table 1: Comparison of Biotinylation Reagents

| Reagent | Reactivity | Targets | Applications |

|---|---|---|---|

| NHS-Biotin | Moderate | Primary amines | Protein labeling |

| This compound | High | Primary & Secondary amines | Protein & nucleic acid labeling |

A study highlighted the effectiveness of this compound in enhancing the detection of newly synthesized peptides through mass spectrometry techniques, demonstrating over a 20-fold improvement compared to conventional methods . This significant enhancement underscores its utility in proteomics.

In proximity-dependent biotinylation studies, researchers have utilized this compound to elucidate cellular interactions, revealing insights into protein neighborhoods that are critical for understanding cellular functions .

Propriétés

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F5N2O3S/c17-9-10(18)12(20)15(13(21)11(9)19)26-8(24)4-2-1-3-7-14-6(5-27-7)22-16(25)23-14/h6-7,14H,1-5H2,(H2,22,23,25)/t6-,7-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKTMDBQDSYQUEV-LEJLMFORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F5N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80455998 | |

| Record name | Pentafluorophenyl 5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120550-35-8 | |

| Record name | Pentafluorophenyl 5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.